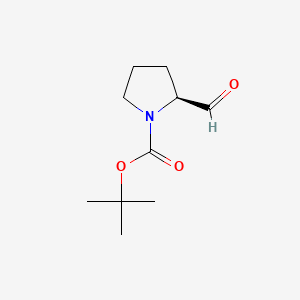
N-BOC-L-Prolinal
Übersicht
Beschreibung
N-BOC-L-Prolinal is a building block for novel nicotinic acetylcholine receptor ligands with cognition-enhancing properties . It is used in the synthesis of chiral β-amino sulfides and β-amino thiols . It is also used to synthesize anticoagulants .
Synthesis Analysis
N-BOC-L-Prolinal is a useful synthetic intermediate. It is used to synthesize Daclatasvir, which inhibits the HCV protein NS5A . Daclatasvir can be used as a drug candidate for the treatment of hepatitis C (HCV) .Molecular Structure Analysis
The molecular formula of N-BOC-L-Prolinal is C10H17NO3 . Its average mass is 215.246 Da and its monoisotopic mass is 215.115753 Da .Chemical Reactions Analysis
N-BOC-L-Prolinal is a key building block for norsecurinine-type alkaloids and isaindigotidione carboskeleton . It is used in the synthesis of N-BOC-L-Prolinal from BOC-L-Prolinol .Physical And Chemical Properties Analysis
N-BOC-L-Prolinal has an optical activity of [α]20/D −101°, c = 0.66 in chloroform . Its refractive index is n20/D 1.462 (lit.) . It has a boiling point of 211 °C (lit.) and a density of 1.063 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis of Norsecurinine-Type Alkaloids
N-BOC-L-Prolinal serves as a key building block in the synthesis of norsecurinine-type alkaloids . These alkaloids are of interest due to their diverse range of biological activities, which include antimalarial, anticancer, and antiviral properties.
Isaindigotidione Carboskeleton Formation
Researchers utilize N-BOC-L-Prolinal in the formation of the isaindigotidione carboskeleton . This application is significant in the field of organic chemistry, where the carboskeleton serves as a core structure for various synthetic compounds with potential therapeutic uses.
Nicotinic Acetylcholine Receptor Ligands
N-BOC-L-Prolinal is used as a building block for novel nicotinic acetylcholine receptor ligands . These ligands have cognition-enhancing properties and are being studied for their potential to treat neurodegenerative diseases like Alzheimer’s.
Chiral β-Amino Sulfides and β-Amino Thiols Synthesis
The compound is employed in the synthesis of chiral β-amino sulfides and β-amino thiols . These chiral compounds are important in medicinal chemistry for their enantioselective properties, which can lead to more effective and safer pharmaceuticals.
Anticoagulant Synthesis
N-BOC-L-Prolinal is utilized in the synthesis of anticoagulants . Anticoagulants are crucial in the prevention and treatment of thrombotic disorders, such as deep vein thrombosis and pulmonary embolism.
Peptide Synthesis
It is also a reagent in Boc solid-phase peptide synthesis . This technique is widely used for the production of peptides, which have applications ranging from research tools to therapeutic agents.
Organic Synthesis
In organic synthesis, N-BOC-L-Prolinal is used for introducing chirality into molecules . Chirality is a key factor in the efficacy of many drugs, and the ability to synthesize chiral molecules is essential in drug development.
Cognitive Enhancers
Lastly, N-BOC-L-Prolinal-derived compounds are being explored as cognitive enhancers . These compounds could potentially improve memory and learning, offering benefits for individuals with cognitive impairments.
Wirkmechanismus
Target of Action
N-BOC-L-Prolinal is a key building block for the synthesis of various compounds, including novel nicotinic acetylcholine receptor ligands . These ligands are the primary targets of N-BOC-L-Prolinal. Nicotinic acetylcholine receptors play a crucial role in the nervous system, mediating fast synaptic transmission and modulating the release of various neurotransmitters .
Mode of Action
N-BOC-L-Prolinal interacts with its targets by serving as a precursor in the synthesis of ligands for nicotinic acetylcholine receptors . The compound’s interaction with these receptors can result in changes in neuronal signaling, potentially enhancing cognitive functions .
Biochemical Pathways
The biochemical pathways affected by N-BOC-L-Prolinal are primarily those involving the synthesis and function of nicotinic acetylcholine receptors . The downstream effects of these pathways can include enhanced neurotransmission and potential improvements in cognitive function .
Result of Action
The molecular and cellular effects of N-BOC-L-Prolinal’s action primarily involve the modulation of nicotinic acetylcholine receptor activity . By serving as a precursor in the synthesis of receptor ligands, N-BOC-L-Prolinal can influence neuronal signaling and potentially enhance cognitive functions .
Action Environment
The action, efficacy, and stability of N-BOC-L-Prolinal can be influenced by various environmental factors. For instance, the compound is sensitive to air and moisture , which could affect its stability and efficacy. Therefore, it is typically stored in a cool, dry, and well-ventilated place
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBPZCVWPFMBDH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370439 | |
| Record name | N-BOC-L-Prolinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-BOC-L-Prolinal | |
CAS RN |
69610-41-9 | |
| Record name | 1,1-Dimethylethyl (2S)-2-formyl-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69610-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-BOC-L-Prolinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the recent applications of N-BOC-L-Prolinal in organic synthesis?
A1: Recent research highlights N-BOC-L-Prolinal as a versatile building block in organic synthesis, particularly for constructing fused heterocyclic systems with potential biological activity. For instance, it serves as a starting material in a one-pot, three-component condensation reaction to synthesize benzothiazin-4-one intermediates. These intermediates are subsequently used to create novel fused tetracyclic thiazinan-4-one derivatives, some of which exhibit moderate anti-proliferative activity against HeLa cancer cells [].
Q2: Can you elaborate on the role of N-BOC-L-Prolinal in synthesizing chiral compounds?
A2: N-BOC-L-Prolinal is derived from L-proline, a naturally occurring chiral amino acid. This chirality is retained throughout synthetic transformations involving N-BOC-L-Prolinal, allowing for the creation of optically active compounds. In the synthesis of N-acyl α-amino nitriles (precursors to pharmaceuticals like Vildagliptin and Saxagliptin), N-BOC-L-Prolinal is first converted to its corresponding oxime. This chiral oxime undergoes copper(II)-catalyzed dehydration in the presence of a nitrile co-substrate, yielding the desired N-acyl α-amino nitrile with full retention of the absolute configuration []. This approach highlights the importance of N-BOC-L-Prolinal in accessing chiral building blocks for medicinal chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

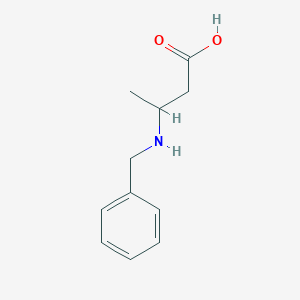

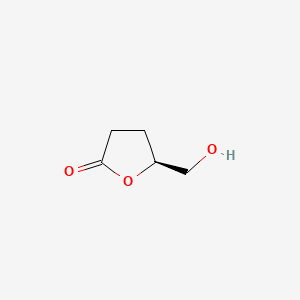




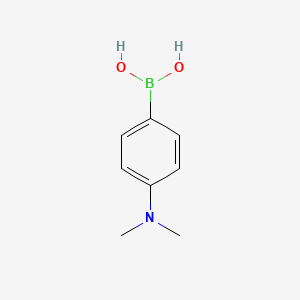

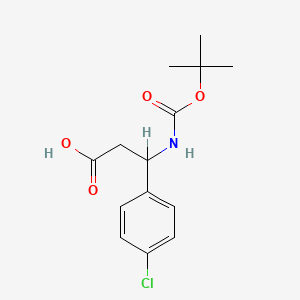


![1,2-Bis[bis(pentafluorophenyl)phosphino]ethane](/img/structure/B1333563.png)
